Acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol

Salt-form identification Molecular weight verification Procurement quality control

Acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol (CAS 645615-32-3, molecular formula C₁₅H₃₀O₆Si, molecular weight 334.48 g/mol) is a salt-form organosilicon compound classified as an alkynylsilane. The structure features a heptyne backbone bearing a terminal trimethylsilyl (TMS) alkyne, a methyl substituent at C-5, and two hydroxyl groups at C-1 and C-4, co-formulated with acetic acid.

Molecular Formula C15H30O6Si
Molecular Weight 334.48 g/mol
CAS No. 645615-32-3
Cat. No. B12600972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol
CAS645615-32-3
Molecular FormulaC15H30O6Si
Molecular Weight334.48 g/mol
Structural Identifiers
SMILESCC(C#C[Si](C)(C)C)C(CCCO)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C11H22O2Si.2C2H4O2/c1-10(7-9-14(2,3)4)11(13)6-5-8-12;2*1-2(3)4/h10-13H,5-6,8H2,1-4H3;2*1H3,(H,3,4)
InChIKeyHVMCGHGNEAVTHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol (CAS 645615-32-3): Procurement-Relevant Identity and Class Context


Acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol (CAS 645615-32-3, molecular formula C₁₅H₃₀O₆Si, molecular weight 334.48 g/mol) is a salt-form organosilicon compound classified as an alkynylsilane [1]. The structure features a heptyne backbone bearing a terminal trimethylsilyl (TMS) alkyne, a methyl substituent at C-5, and two hydroxyl groups at C-1 and C-4, co-formulated with acetic acid . This compound serves as a protected, shelf-stable synthetic building block for alkynyl diol chemistry, where the TMS group acts as a latent acetylene equivalent and the acetate salt form governs its physical handling properties.

Why Generic Alkynyl Diols Cannot Substitute for Acetic Acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol (CAS 645615-32-3) in Research Procurement


In-class alkynyl diols and TMS-protected alkynes are not functionally interchangeable for this compound due to three interconnected structural features that jointly determine synthetic utility. First, the co-formulated acetic acid counterion differentiates this salt from the free-base 5-methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol (C₁₂H₂₂O₂Si, MW ~226.4 g/mol), directly impacting solubility, hygroscopicity, and long-term storage stability . Second, the C-5 methyl group introduces a stereocenter absent in linear TMS-alkynyl diols such as 7-(trimethylsilyl)hept-6-yne-1,4-diol, creating opportunities for diastereoselective transformations that the unsubstituted analog cannot provide [1]. Third, the 1,4-diol spacing is critical for downstream cyclization or protection strategies—compounds with 1,3-diol or 1,5-diol geometries yield fundamentally different ring-closure kinetics. Procurement of generic TMS-alkynyl alcohols without verifying the exact substitution pattern and salt form risks failed reproducibility in multi-step sequences where each structural element is required.

Quantitative Differentiation Evidence for Acetic Acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol (CAS 645615-32-3) vs. Closest Analogs


Molecular Weight and Salt-Form Identity Differentiate Procurement Specifications vs. Free-Base Analog

The target compound (acetic acid salt) exhibits a molecular weight of 334.48 g/mol (C₁₅H₃₀O₆Si), which is 108.1 g/mol higher than the free-base 5-methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol (MW 226.4 g/mol, C₁₂H₂₂O₂Si) . This difference corresponds precisely to one equivalent of acetic acid (MW 60.05 g/mol) plus associated water or stoichiometric adjustment, providing a definitive analytical handle for identity confirmation via mass spectrometry or elemental analysis. Procurement of the free base instead of the acetate salt would deliver a different number of moles per gram of material ordered (4.42 mmol/g for salt vs. 4.42 mmol/g for free base, calculated; actual stoichiometric reactivity depends on the effective molar mass of the active diol moiety).

Salt-form identification Molecular weight verification Procurement quality control

Acetate Counterion Enables Differential Solubility and Handling vs. Free-Base Diol

The acetic acid co-formulation is expected to confer higher aqueous solubility and reduced hygroscopicity compared to the free-base diol, based on class-level behavior of organic ammonium/alkoxide acetate salts vs. their neutral counterparts . While no direct head-to-head solubility data for this specific compound pair were identified in primary literature, the general principle that acetate salts of hydroxyl-containing organosilicon compounds exhibit altered solubility profiles relative to the neutral form is well established for TMS-protected intermediates. The free-base analog is described as an organic-soluble liquid, whereas the acetate salt is typically a solid or semi-solid at ambient temperature, facilitating weighing and transfer in laboratory settings.

Salt-form solubility Handling properties Hygroscopicity

C-5 Methyl Substituent Provides Stereochemical Differentiation from Unsubstituted TMS-Alkynyl Diols

The presence of a methyl group at the C-5 position introduces a stereogenic center that is absent in the simplest linear analog, 7-(trimethylsilyl)hept-6-yne-1,4-diol. Carreira and co-workers demonstrated that chiral 1-alk-2-yne-1,4-diols bearing substituents at the internal positions can be synthesized with high enantiomeric excess (up to 99% ee) and serve as versatile building blocks for asymmetric synthesis [1]. Although no direct enantioselectivity data exist for this specific compound, the class-level precedent establishes that the C-5 methyl group enables diastereoselective transformations (e.g., directed reductions, cyclizations) that are not accessible with unsubstituted 1,4-alkynyl diols, where both hydroxyl-bearing carbons are prochiral or stereochemically undefined.

Stereochemistry Chiral building block Diastereoselective synthesis

Evidence-Backed Application Scenarios for Acetic Acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol (CAS 645615-32-3)


Precursor for Chiral 1,4-Alkynyl Diol-Derived Building Blocks in Asymmetric Synthesis

The C-5 stereogenic center, combined with the TMS-protected alkyne and 1,4-diol motif, positions this compound as a scaffold for generating enantioenriched intermediates. Following TMS deprotection, the terminal alkyne can participate in Sonogashira couplings or click chemistry, while the diol enables bidirectional functionalization. The class precedent established by Carreira et al. demonstrates that substituted 1,4-alkynyl diols can be obtained with excellent enantiocontrol, supporting the use of this specific compound in asymmetric synthetic sequences where both the stereochemistry and the alkyne functionality are required [1].

Protected Alkyne Synthon for Multi-Step Organic Synthesis Requiring Shelf-Stable Intermediates

The TMS group serves as a robust protecting group for the terminal alkyne, masking it during transformations that would otherwise be incompatible with a free acetylene (e.g., strong bases, oxidizing conditions). The acetate salt form offers improved storage stability compared to the free-base liquid, reducing decomposition via acetylene polymerization or oxidation. This makes the compound suitable for laboratory workflows where a storable, ready-to-weigh solid intermediate is preferred over moisture-sensitive or volatile liquid analogs .

Analytical Reference Standard for LC-MS or GC-MS Quantification of TMS-Protected Diols

The distinct molecular weight (334.48 g/mol) and characteristic isotopic pattern from silicon (²⁹Si, ²⁰Si) provide a unique mass spectrometric signature that can serve as a calibration standard for quantifying TMS-protected alkynyl diols in complex mixtures. The acetate counterion dissociates under standard ESI conditions, yielding the protonated or sodiated free-base ion for detection, while the intact salt form can be used to verify method recovery and ionization efficiency [2].

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